molecular formula C16H14FN3O4 B4725101 N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide

Cat. No.: B4725101
M. Wt: 331.30 g/mol
InChI Key: DVFBXLSDDVYRLH-UHFFFAOYSA-N
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Description

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a nitrobenzamide moiety, and an aminoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The formation of an amide bond between the nitrobenzene derivative and an aminoethyl group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Fluorophenyl Carbonylation: The attachment of a fluorophenyl group to the amide, often achieved through a Friedel-Crafts acylation reaction using a fluorophenyl ketone and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro group and the fluorophenyl moiety can influence its binding affinity and specificity. Molecular targets and pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-2-nitrobenzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-2-nitrobenzamide lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and influence its reactivity and interactions with biological targets

Properties

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4/c17-12-7-5-11(6-8-12)15(21)18-9-10-19-16(22)13-3-1-2-4-14(13)20(23)24/h1-8H,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFBXLSDDVYRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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